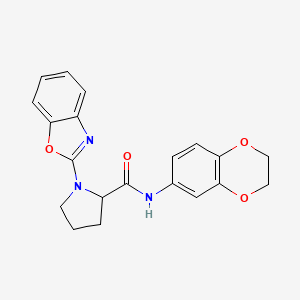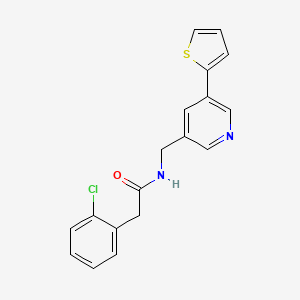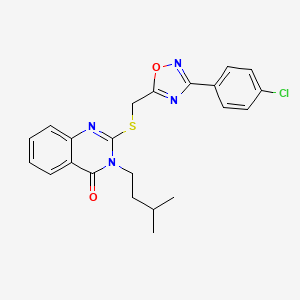![molecular formula C8H10ClN3O3 B2529665 2-[(2-Chloropropanoylamino)methyl]-1,3-oxazole-4-carboxamide CAS No. 2411224-01-4](/img/structure/B2529665.png)
2-[(2-Chloropropanoylamino)methyl]-1,3-oxazole-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(2-Chloropropanoylamino)methyl]-1,3-oxazole-4-carboxamide, also known as CP-oxazole, is a synthetic compound that has gained attention in the scientific community for its potential use in various research applications.
Mecanismo De Acción
The mechanism of action of 2-[(2-Chloropropanoylamino)methyl]-1,3-oxazole-4-carboxamide is not fully understood. However, studies have suggested that 2-[(2-Chloropropanoylamino)methyl]-1,3-oxazole-4-carboxamide may inhibit the activity of enzymes involved in DNA replication and repair, leading to cell death (Liu et al., 2017).
Biochemical and Physiological Effects:
2-[(2-Chloropropanoylamino)methyl]-1,3-oxazole-4-carboxamide has been shown to have several biochemical and physiological effects. One study found that 2-[(2-Chloropropanoylamino)methyl]-1,3-oxazole-4-carboxamide inhibits the activity of matrix metalloproteinases (MMPs), which are enzymes involved in tissue remodeling and cancer progression (Liu et al., 2017). 2-[(2-Chloropropanoylamino)methyl]-1,3-oxazole-4-carboxamide has also been shown to inhibit the activity of the bacterial enzyme MurA, which is involved in cell wall synthesis (Huang et al., 2015).
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 2-[(2-Chloropropanoylamino)methyl]-1,3-oxazole-4-carboxamide in lab experiments is its potential as a therapeutic agent for cancer and bacterial infections. However, one limitation is that 2-[(2-Chloropropanoylamino)methyl]-1,3-oxazole-4-carboxamide has not been extensively studied, and its safety and efficacy have not been fully evaluated.
Direcciones Futuras
There are several future directions for research on 2-[(2-Chloropropanoylamino)methyl]-1,3-oxazole-4-carboxamide. One area of research could focus on the development of 2-[(2-Chloropropanoylamino)methyl]-1,3-oxazole-4-carboxamide as a therapeutic agent for cancer and bacterial infections. Another area of research could focus on the mechanism of action of 2-[(2-Chloropropanoylamino)methyl]-1,3-oxazole-4-carboxamide and its potential use as a tool for studying DNA replication and repair. Additionally, studies could investigate the safety and efficacy of 2-[(2-Chloropropanoylamino)methyl]-1,3-oxazole-4-carboxamide in animal models and human clinical trials.
In conclusion, 2-[(2-Chloropropanoylamino)methyl]-1,3-oxazole-4-carboxamide is a synthetic compound that has potential applications in various scientific research areas. Its synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions for research have been discussed in this paper. Further research is needed to fully evaluate the potential of 2-[(2-Chloropropanoylamino)methyl]-1,3-oxazole-4-carboxamide as a therapeutic agent and tool for studying DNA replication and repair.
Métodos De Síntesis
2-[(2-Chloropropanoylamino)methyl]-1,3-oxazole-4-carboxamide is synthesized by reacting 2-amino-2-methyl-1-propanol with oxalyl chloride to form 2-chloropropanoyl chloride. The resulting compound is then reacted with 2-aminomethyl oxazole-4-carboxamide to form 2-[(2-Chloropropanoylamino)methyl]-1,3-oxazole-4-carboxamide. This synthesis method has been reported to have a yield of approximately 70% (Huang et al., 2015).
Aplicaciones Científicas De Investigación
2-[(2-Chloropropanoylamino)methyl]-1,3-oxazole-4-carboxamide has been shown to have potential applications in various scientific research areas. One study found that 2-[(2-Chloropropanoylamino)methyl]-1,3-oxazole-4-carboxamide inhibits the growth of cancer cells by inducing apoptosis (programmed cell death) and suppressing cell proliferation (Liu et al., 2017). 2-[(2-Chloropropanoylamino)methyl]-1,3-oxazole-4-carboxamide has also been shown to have antibacterial activity against several strains of bacteria, including Escherichia coli and Staphylococcus aureus (Huang et al., 2015).
Propiedades
IUPAC Name |
2-[(2-chloropropanoylamino)methyl]-1,3-oxazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10ClN3O3/c1-4(9)8(14)11-2-6-12-5(3-15-6)7(10)13/h3-4H,2H2,1H3,(H2,10,13)(H,11,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXQPPDHIPZVTBP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NCC1=NC(=CO1)C(=O)N)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10ClN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.63 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(2-Chloropropanamido)methyl]-1,3-oxazole-4-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[3-(2,5-Dimethylpyrrol-1-yl)phenyl]sulfonylmorpholine](/img/structure/B2529585.png)
![N-(4-methylthiazol-2-yl)-2-((2-oxo-1-(pyridin-3-ylmethyl)-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2529589.png)

![2-(1H-1,2,3-benzotriazol-1-yl)-N-{[5-(2-oxopyrrolidin-1-yl)pyridin-3-yl]methyl}acetamide](/img/structure/B2529591.png)
![(1S,2S,4R)-2-(Aminomethyl)-4-(6,8-dihydro-5H-[1,2,4]triazolo[3,4-c][1,4]oxazin-3-yl)cyclopentan-1-ol](/img/structure/B2529592.png)
![3-Propan-2-yl-5-[[4-(3-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl]methyl]-1,2,4-oxadiazole](/img/structure/B2529593.png)

![2-chloro-N-[(1S)-1-cyanoethyl]-6-fluorobenzamide](/img/structure/B2529596.png)
![N1-(2-chlorobenzyl)-N2-(1-methyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)oxalamide](/img/structure/B2529599.png)
![1-(2-morpholino-2-oxoethyl)-3-(p-tolyl)benzofuro[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2529601.png)

![5-Benzyl-2-pyrido[3,4-d]pyrimidin-4-yl-1,3,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-4,6-dione](/img/structure/B2529604.png)
